3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Metabolic Activity in Obese Rats
- Study: Massicot et al. (1985) reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a similar compound, caused reduced food intake and weight gain in obese rats, indicating potential applications in obesity research (Massicot, Steiner, & Godfroid, 1985).
Influence on Geometry and Intermolecular Interactions
- Study: Żesławska et al. (2020) investigated the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions of similar piperidin-4-ol derivatives, which could have implications in medicinal chemistry (Żesławska et al., 2020).
Synthesis and Stereochemistry
- Study: Casy & Jeffery (1972) described the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, providing insights into the structural aspects of similar compounds (Casy & Jeffery, 1972).
Activation of Energy Expenditure
- Study: Massicot et al. (1985) found that a similar compound, PM 170, chemically unrelated to amphetamine, increased energy expenditure in rats, suggesting potential applications in metabolic studies (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Biological Activities of Piperidone Derivatives
- Study: Rameshkumar et al. (2003) synthesized a series of 2,6-diaryl-3-methyl-4-piperidones, providing a framework for the development of compounds with potential biological activities (Rameshkumar et al., 2003).
Powder Diffraction Data of Potential Pesticides
- Study: Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, suggesting applications in agricultural chemistry (Olszewska, Tarasiuk, & Pikus, 2011).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, as a piperidine derivative, may have potential applications in drug development and other areas of research in the future.
properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13;/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRPCLKBFGSJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220019-75-9 | |
Record name | Piperidine, 3-[(3,4-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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